molecular formula C15H19NO B7454872 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide

2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide

Cat. No.: B7454872
M. Wt: 229.32 g/mol
InChI Key: QZVGYNJPPGFSHV-UHFFFAOYSA-N
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Description

2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a cyclopropane derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide is not fully understood, but it is believed to involve the modulation of different signaling pathways. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also modulates the activity of opioid receptors, which are involved in the regulation of pain.
Biochemical and physiological effects:
This compound has been shown to have different biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and can also reduce the expression of COX-2, which is involved in the regulation of inflammation. It has also been shown to have analgesic effects and can modulate the activity of opioid receptors. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide in lab experiments include its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor activity against different cancer cell lines and can also inhibit the production of pro-inflammatory cytokines. However, its limitations include the lack of information on its toxicity and pharmacokinetics, which need to be studied further.

Future Directions

There are several future directions for the study of 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide. One direction is to study its toxicity and pharmacokinetics in more detail, as this will be important for its potential use as a therapeutic agent. Another direction is to study its potential applications in other fields, such as neuroscience and immunology. Finally, the development of new synthesis methods for this compound and its derivatives could also be an interesting area of research.

Synthesis Methods

The synthesis of 2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide has been achieved using different methods. One of the most common methods involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethyl diazoacetate in the presence of a rhodium catalyst, followed by the reaction of the resulting cyclopropane derivative with methylamine to yield the final product. Other methods involve the use of different reagents and catalysts, such as copper(II) acetate and tert-butyl hydroperoxide.

Scientific Research Applications

2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor activity against different cancer cell lines, including breast, lung, and colon cancer cells. It also has potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have analgesic effects and can modulate the activity of opioid receptors.

Properties

IUPAC Name

2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-10-9-13(10)15(17)16-14-8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7,10,13-14H,4,6,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVGYNJPPGFSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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